molecular formula C14H19F2N5 B10932866 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(propan-2-yl)pyrimidin-2-amine

4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(propan-2-yl)pyrimidin-2-amine

Cat. No.: B10932866
M. Wt: 295.33 g/mol
InChI Key: NWLWEVKZRNPGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ISOPROPYLAMINE is a synthetic compound characterized by the presence of a difluoromethyl group, a pyrazole ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ISOPROPYLAMINE typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by the introduction of the difluoromethyl group. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key steps include:

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ISOPROPYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ISOPROPYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ISOPROPYLAMINE involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the pyrazole and pyrimidine rings play crucial roles in its binding affinity and activity. The compound may act on enzymes, receptors, or other proteins, modulating their function and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ISOPROPYLAMINE is unique due to the combination of its difluoromethyl group, pyrazole ring, and pyrimidine ring, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H19F2N5

Molecular Weight

295.33 g/mol

IUPAC Name

4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)-N-propan-2-ylpyrimidin-2-amine

InChI

InChI=1S/C14H19F2N5/c1-5-21-9(4)10(7-17-21)11-6-12(13(15)16)20-14(19-11)18-8(2)3/h6-8,13H,5H2,1-4H3,(H,18,19,20)

InChI Key

NWLWEVKZRNPGBB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC(=NC(=N2)NC(C)C)C(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.